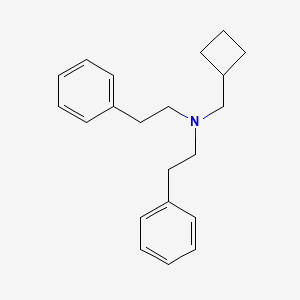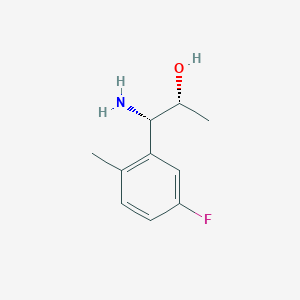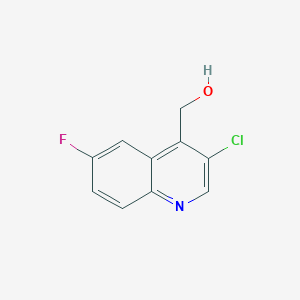
(3-Chloro-6-fluoroquinolin-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-6-fluoroquinolin-4-YL)methanol is a compound belonging to the quinoline family, characterized by the presence of a chloro and fluoro substituent on the quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-6-fluoroquinolin-4-YL)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 3-chloro-6-fluoroaniline with suitable aldehydes or ketones under acidic or basic conditions to form the quinoline ring, followed by reduction to introduce the methanol group .
Industrial Production Methods: Industrial production methods often involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (3-Chloro-6-fluoroquinolin-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the quinoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions at the chloro or fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while substitution reactions can introduce various functional groups at the chloro or fluoro positions .
Aplicaciones Científicas De Investigación
(3-Chloro-6-fluoroquinolin-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic applications.
Mecanismo De Acción
The mechanism of action of (3-Chloro-6-fluoroquinolin-4-YL)methanol involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. The presence of chloro and fluoro substituents enhances its binding affinity and specificity for the target enzymes .
Comparación Con Compuestos Similares
- (3-Fluoroquinolin-4-YL)methanol
- (3-Chloroquinolin-4-YL)methanol
- (3-Chloro-6-methoxyquinolin-4-YL)methanol
Comparison: (3-Chloro-6-fluoroquinolin-4-YL)methanol is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced biological activity and stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H7ClFNO |
|---|---|
Peso molecular |
211.62 g/mol |
Nombre IUPAC |
(3-chloro-6-fluoroquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H7ClFNO/c11-9-4-13-10-2-1-6(12)3-7(10)8(9)5-14/h1-4,14H,5H2 |
Clave InChI |
YQNWIZQSRLTMEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C(=C2C=C1F)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-1-[3-(difluoromethoxy)phenyl]acetone](/img/structure/B13052435.png)
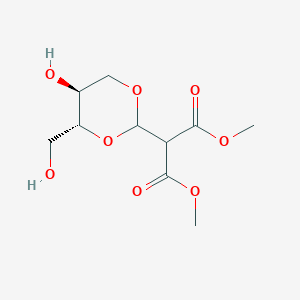

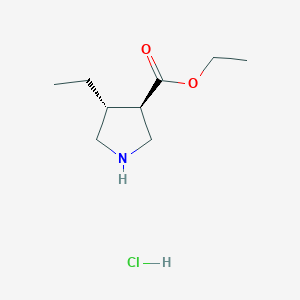
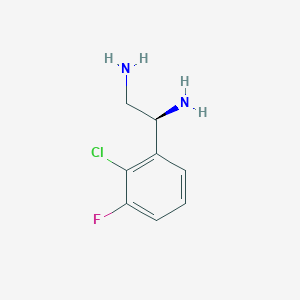
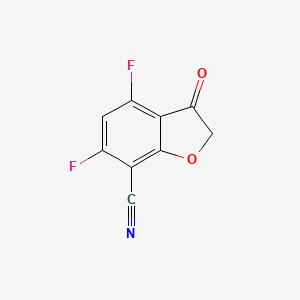
![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)
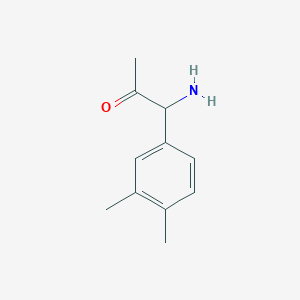
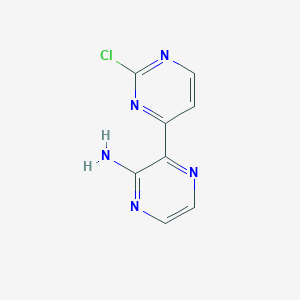

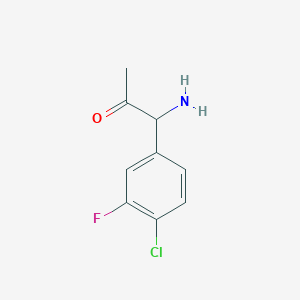
![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
